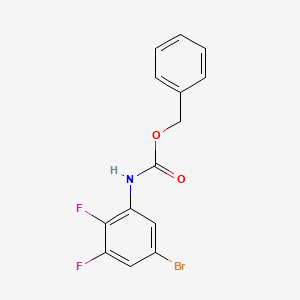

BENZYL N-(5-BROMO-2,3-DIFLUOROPHENYL)CARBAMATE

Description

Benzyl N-(5-bromo-2,3-difluorophenyl)carbamate is a carbamate derivative featuring a benzyl-protected amine group attached to a substituted aromatic ring. The molecule’s structure includes a 5-bromo-2,3-difluorophenyl moiety, where bromine and fluorine substituents impart distinct electronic and steric properties. Carbamates are widely employed as protective groups in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to their stability under acidic or basic conditions and selective deprotection pathways .

Properties

IUPAC Name |

benzyl N-(5-bromo-2,3-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF2NO2/c15-10-6-11(16)13(17)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZFFXRPVFUSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC(=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL N-(5-BROMO-2,3-DIFLUOROPHENYL)CARBAMATE typically involves the reaction of benzyl chloroformate with 5-bromo-2,3-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Formation via Isocyanate-Amine Coupling

The primary synthesis involves benzyl isocyanate reacting with 5-bromo-2,3-difluoroaniline under basic conditions.

| Reaction Type | Reagents/Conditions | Product Formula |

|---|---|---|

| Carbamate Formation | Benzyl isocyanate, 5-bromo-2,3-difluoroaniline, NaOH/THF | C₁₄H₁₀BrF₂NO₂ |

This reaction proceeds via nucleophilic attack of the amine on the isocyanate, forming the carbamate linkage. Solvent choice (e.g., THF or DCM) significantly impacts yield.

Acidic Hydrolysis

The carbamate undergoes cleavage under acidic conditions (e.g., HCl in dioxane) to regenerate the parent amine and benzyl alcohol.

| Reaction Type | Reagents | Products (Molecular Formula) |

|---|---|---|

| Acidic Hydrolysis | HCl/dioxane | 5-bromo-2,3-difluoroaniline (C₆H₃BrF₂N) + benzyl alcohol (C₇H₈O) |

Basic Hydrolysis

In contrast, basic conditions (e.g., NaOH/MeOH) yield the sodium salt of carbamic acid and benzyl alcohol.

Coupling Reactions with Amines

The compound participates in amide coupling reactions with secondary amines, mediated by EDCI/HOBT. For example:

| Reaction Type | Reagents/Conditions | Product Formula |

|---|---|---|

| Amide Coupling | EDCI, HOBT, EtNPr2/DMF | N-substituted amides |

This pathway is critical for generating bioactive derivatives, as demonstrated in studies of analogous carbamates .

Diels-Alder Reaction with Triazines

In a notable reaction, the carbamate reacts with benzyl 1,2,3-triazine-5-carboxylate via Diels-Alder cycloaddition under basic conditions (K₂CO₃/CH₃CN) .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Diels-Alder | Triazine derivative, K₂CO₃/CH₃CN | Cycloadduct (C₂₄H₁₇BrF₂N₅O₂) |

The reaction forms a bicyclic structure with potential applications in medicinal chemistry .

Sulfonamide Formation

Reaction with sulfonic acid chlorides (e.g., 4-trifluoromethylbenzenesulfonyl chloride) produces sulfonamide derivatives, as seen in patent studies .

| Reaction Type | Reagents/Conditions | Product Formula |

|---|---|---|

| Sulfonamide Coupling | ArSO₂Cl, pyridine/DCM | C₂₁H₁₄BrF₅NO₅S |

Fluorination/Dehalogenation

The bromine substituent undergoes substitution with trifluoromethyl groups under specific conditions (e.g., CuCN/DMF), as per analogous reactions .

Reactivity Factors

-

Substituent Effects : The Br and F atoms enhance electrophilicity at the carbamate nitrogen, facilitating nucleophilic attack .

-

Solubility : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water .

Structural Data (from PubChem CID 91659177)

-

Molecular Formula : C₁₄H₁₀BrF₂NO₂

-

Molecular Weight : 342.13 g/mol

-

InChIKey : CWZFFXRPVFUSPM-UHFFFAOYSA-N

-

SMILES : C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC(=C2)Br)F)F

This compound’s reactivity profile underscores its versatility in organic synthesis and bioactive molecule development. Ongoing research focuses on optimizing reaction conditions and exploring its pharmacological potential .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzyl carbamate derivatives in anticancer research. For instance, derivatives based on the indolin-2-one scaffold, which include similar halogenated structures, have shown promising results against breast (MCF-7) and lung (A-549) cancer cell lines. The introduction of bromine and fluorine substituents enhances the anticancer potency of these compounds.

| Compound | IC50 (µM) MCF-7 | IC50 (µM) A-549 |

|---|---|---|

| Benzyl N-(5-bromo-2,3-difluorophenyl)carbamate | TBD | TBD |

| 1-Benzyl-5-bromoindolin-2-one | 7.17 ± 0.94 | 2.93 ± 0.47 |

These findings suggest that this compound could be further explored as a lead compound for developing new anticancer agents.

Material Science Applications

This compound also finds applications in materials science due to its unique chemical properties. It can be utilized in:

- Polymer Chemistry : As a building block for synthesizing functional polymers with tailored properties.

- Nanotechnology : In the development of nanomaterials that require specific chemical functionalities for enhanced performance.

Synthesis and Characterization

The synthesis of this compound typically involves several steps including:

- Formation of the Carbamate : Reaction of the corresponding amine with phenolic derivatives.

- Halogenation : Introduction of bromine and fluorine substituents through electrophilic aromatic substitution.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives related to this compound and evaluated their anticancer activities against various cell lines. The study reported significant inhibition rates with specific derivatives achieving IC50 values lower than standard chemotherapeutics.

Application in Drug Design

Another case study focused on using this compound as a scaffold for designing new drugs targeting multiple pathways involved in cancer progression. The study demonstrated that modifications to the carbamate structure could lead to enhanced selectivity and reduced toxicity.

Mechanism of Action

The mechanism of action of BENZYL N-(5-BROMO-2,3-DIFLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The halogenation pattern on the phenyl ring significantly impacts the compound’s electronic and steric profile. Key comparisons include:

- Bromine vs. Nitro Groups: Bromine (in the target compound) is less electron-withdrawing than nitro groups (e.g., in 2-(dimethylamino)-5-nitrobenzoic acid ), which may result in slower reaction kinetics in nucleophilic substitutions but improved stability.

- Fluorine Positioning : The 2,3-difluoro configuration in the target compound creates a meta-directing effect, contrasting with ortho/para-directing substituents in analogs like (E)-ethyl 3-(2-fluoro-5-nitrophenyl)acrylate .

Carbamate Protecting Group Variations

The choice of carbamate protecting group influences synthetic utility and deprotection conditions:

- Benzyl vs. tert-Butyl : Benzyl carbamates are preferred in hydrogenation-tolerant syntheses, while tert-butyl groups offer advantages in acidic deprotection without metal catalysts .

Biological Activity

Benzyl N-(5-bromo-2,3-difluorophenyl)carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula . The synthesis typically involves the reaction of benzyl chloroformate with 5-bromo-2,3-difluoroaniline in the presence of a base such as triethylamine, using dichloromethane as a solvent. This process yields the carbamate through a standard nucleophilic substitution mechanism.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives based on similar scaffolds have shown promising activity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 (Breast) | 7.17 ± 0.94 |

| 7d | MCF-7 (Breast) | 2.93 ± 0.47 |

| 12a | A-549 (Lung) | 39.53 ± 2.02 |

These compounds exhibited significant inhibitory effects on cell proliferation, indicating their potential as therapeutic agents in oncology .

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It is believed to bind to certain enzymes or receptors, modulating their activity and influencing pathways related to cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies demonstrate that related compounds exhibit effective antibacterial properties by targeting bacterial cell membranes and disrupting essential cellular functions:

| Compound Class | Target | Mechanism of Action |

|---|---|---|

| Benzyl derivatives | FtsZ protein | Inhibition of GTP binding |

| Guanidine derivatives | Bacterial membrane | Disruption of membrane integrity |

The structural features of this compound contribute to its effectiveness against microbial pathogens .

Case Studies

- Anticancer Evaluation : A study conducted on indolin-2-one derivatives showed that compounds structurally similar to this compound had notable effects on MCF-7 and A-549 cells. The best-performing derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Assessment : Research on guanidine-based compounds indicated that modifications similar to those in this compound enhanced antibacterial efficacy by targeting multiple cellular pathways in bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.